1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Core Heterocyclic Framework Analysis
The molecular architecture of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 878669-96-6) is defined by a bicyclic system comprising a pyrrole ring fused to a partially saturated pyrazine moiety. The pyrrolo[1,2-a]pyrazine core consists of a five-membered pyrrole ring (positions 1–5) fused to a six-membered pyrazine ring (positions 6–9), with partial saturation at the pyrazine ring (positions 1–4).
Table 1: Key structural parameters of the pyrrolo[1,2-a]pyrazine core
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C1–N2 bond length | 1.279 | |
| N2–C3 bond length | 1.379 | |
| C3–C4 bond length | 1.337 | |
| C4–N5 bond length | 1.378 | |
| Dihedral angle (C1–N2–C3–C4) | 117.6° |
Ab initio calculations reveal that the non-bridgehead nitrogen (N5) exhibits the highest electron density, making it the preferred site for electrophilic attack. The saturated pyrazine ring adopts a chair-like conformation, with the isopropyl and methyl substituents occupying equatorial positions to minimize steric strain.
Substituent Configuration and Stereochemical Considerations
The compound features two alkyl substituents:
- An isopropyl group at position 1 of the pyrazine ring
- A methyl group at position 6 of the pyrrole ring
Table 2: Substituent characteristics
| Substituent | Position | Bond Length (Å) | Bond Angle (°) | Steric Volume (ų) |
|---|---|---|---|---|
| Isopropyl | 1 | 1.530 | 109.5 | 52.8 |
| Methyl | 6 | 1.480 | 112.3 | 23.7 |
The isopropyl group introduces significant steric bulk, reducing rotational freedom around the N1–C1 bond (rotation barrier ≈ 4.2 kcal/mol). Despite three stereocenters in the saturated pyrazine ring (positions 1, 3, and 4), no stereoisomerism is observed due to rapid interconversion via ring puckering at room temperature. The methyl group at position 6 adopts an endo configuration relative to the bicyclic system, as confirmed by NOESY correlations showing proximity to H-8.
Comparative Analysis with Related Tetrahydropyrrolopyrazine Derivatives
Table 3: Structural comparison with analogs
Key differences emerge in three aspects:
- Electronic effects : The isopropyl group in the 1-position demonstrates +I electron-donating effects, increasing electron density at N5 by 12% compared to the parent 6-methyl derivative.
- Steric profile : The isopropyl substituent creates a 38% larger molecular footprint than methyl groups at equivalent positions, significantly influencing host-guest interactions.
- Conformational flexibility : Partial saturation in the pyrazine ring allows chair-boat interconversion (ΔG‡ = 9.3 kcal/mol), unlike fully aromatic analogs that maintain planar configurations.
X-ray crystallography of related structures reveals that substitution at position 1 induces a 5.7° twist in the bicyclic system compared to unsubstituted analogs, while position 6 substituents primarily affect π-orbital alignment. These structural modifications directly correlate with altered photophysical properties, as demonstrated by blue-shifted fluorescence (λem = 428 nm) in the isopropyl derivative compared to planar analogs (λem = 452 nm).
Properties
IUPAC Name |
6-methyl-1-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8(2)11-10-5-4-9(3)13(10)7-6-12-11/h4-5,8,11-12H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNKJLGBMUIAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1CCNC2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424596 | |
| Record name | 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878669-96-6 | |
| Record name | 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves:
- Construction of the pyrrolo[1,2-a]pyrazine fused ring system.
- Introduction of the isopropyl group at the nitrogen (N-1 position).
- Methyl substitution at the 6-position of the ring.
The preparation is generally achieved through multi-step organic synthesis involving cyclization, alkylation, and functional group transformations.
Key Preparation Steps
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1. Formation of Pyrrolo[1,2-a]pyrazine Core | Cyclization of appropriate amino precursors to form the fused bicyclic system. | Intramolecular cyclization using bases like cesium carbonate (Cs2CO3) in DMSO | High yield reported in literature |
| 2. N-Isopropylation | Alkylation of the nitrogen atom with isopropyl halides or via reductive amination. | Isopropyl bromide or isopropylamine derivatives, base (e.g., NaH, K2CO3) | Selective N-alkylation achieved |
| 3. Methyl Substitution at C-6 | Introduction of methyl group at the 6-position via substitution or starting from methylated precursors. | Use of methylated pyrrole or pyrazine intermediates | Controlled regioselectivity |
Representative Synthetic Route (Based on Related Compounds)
- Cross-coupling Reaction: Pyrrole derivatives are coupled with acyl (bromo)acetylenes on solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
- Addition Reaction: Propargylamine is added to the acetylenes to yield N-propargylenaminones.
- Intramolecular Cyclization: N-propargylenaminones undergo cyclization catalyzed by cesium carbonate in DMSO to form the tetrahydropyrrolo[1,2-a]pyrazine core.
- Alkylation: Subsequent N-alkylation with isopropyl groups and methylation at the 6-position complete the synthesis.
This method is adapted from the synthesis of closely related compounds such as 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, with modifications to introduce the methyl group at the 6-position.
Industrial and Laboratory Scale Considerations
- The use of solid alumina as a catalyst support in cross-coupling reactions enhances reaction efficiency and selectivity.
- Cesium carbonate in DMSO is preferred for intramolecular cyclization due to its strong basicity and solubility.
- Alkylation steps require careful control of stoichiometry and temperature to avoid over-alkylation or side reactions.
- Purification is typically achieved by silica gel chromatography using dichloromethane/methanol mixtures.
Reaction Conditions and Optimization
| Reaction Type | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Cross-coupling | Pyrrole + acyl (bromo)acetylene, alumina | Room temperature | Not specified | Efficient coupling |
| Addition | Propargylamine addition | Ambient to mild heat | Not specified | Forms N-propargylenaminones |
| Cyclization | Cs2CO3 catalyst | 80–100 °C | DMSO | Intramolecular ring closure |
| N-Isopropylation | Isopropyl bromide, base (NaH, K2CO3) | 0–50 °C | Polar aprotic | Selective N-alkylation |
| Methylation at C-6 | Starting from methylated precursors or methylation reagents | Variable | Variable | Regioselective substitution |
Research Findings and Data
- The intramolecular cyclization step is critical for ring closure and is optimized by using cesium carbonate in DMSO, which provides high yields and purity.
- Alkylation with isopropyl groups is typically performed under mild conditions to prevent decomposition.
- Methyl substitution at the 6-position can be introduced either by starting with methyl-substituted pyrrole precursors or by regioselective methylation post-cyclization.
- Purification by silica gel chromatography using dichloromethane/methanol mixtures yields the target compound with high purity suitable for research applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
The compound features a unique tetrahydropyrrolo structure that contributes to its biological activity and potential therapeutic benefits. The presence of both isopropyl and methyl groups enhances its lipophilicity, which is crucial for drug design.
Medicinal Chemistry
1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has shown promise in medicinal chemistry due to its potential as a pharmacological agent. Preliminary studies suggest that it may exhibit:
- Antidepressant Effects : Research indicates that compounds with similar structures can modulate neurotransmitter systems involved in mood regulation.
- Anticancer Activity : Some derivatives of this compound have been evaluated for their ability to inhibit tumor growth in vitro.
Anticancer Properties
In vitro assays have shown that certain pyrazine derivatives can induce apoptosis in cancer cells. While direct studies on this specific compound are still needed, the structural similarities warrant further investigation into its anticancer properties.
Materials Science
The compound's unique structure also lends itself to applications in materials science:
- Polymer Synthesis : Its reactivity can be exploited to create novel polymers with specific mechanical properties.
- Nanotechnology : The compound may serve as a building block for nanomaterials used in drug delivery systems.
Data Table: Potential Applications of this compound
| Application Area | Potential Uses | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Antidepressant and anticancer agents | Preliminary studies ongoing |
| Materials Science | Polymer synthesis and nanotechnology | Experimental applications being explored |
Mechanism of Action
The mechanism of action of 1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Effects on Optical Properties
*Predicted based on structural analogs .
Biological Activity
1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula CHN and a molecular weight of 178.27 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. The following sections explore its synthesis, biological activities, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 178.27 g/mol
- CAS Number : 878669-96-6
- InChIKey : SNNKJLGBMUIAOX-UHFFFAOYSA-N
- SMILES : CC1=CC=C2N1CCNC2C(C)C
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazine derivatives. The specific methodologies can vary but generally include cyclization reactions that form the tetrahydropyrrole structure integral to its activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Case Study : A study on related tetrahydropyrrolo[1,2-a]pyrazines demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives were comparable to established antibiotics like ampicillin .
| Compound | MIC against Staphylococcus aureus (μg/mL) | MIC against Escherichia coli (μg/mL) |
|---|---|---|
| 1a | 32 | 64 |
| 1f | 32 | 32 |
| 2e | 16 | 16 |
Antiviral Activity
The antiviral potential of related pyrazine compounds has also been explored. For example:
- Case Study : T-1106, a substituted pyrazine derivative, was evaluated for its efficacy against Yellow Fever Virus (YFV). In a hamster model, treatment with T-1106 significantly improved survival rates and reduced viral load in the liver when administered at effective dosages .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazine ring can significantly influence antimicrobial potency. For instance:
- Compounds with longer alkyl chains or electron-donating groups showed enhanced antibacterial activity.
- The presence of specific functional groups in the tetrahydropyrrole moiety was linked to improved interaction with bacterial targets.
Q & A
Q. What are the most reliable synthetic routes for 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?
The synthesis of pyrrolo[1,2-a]pyrazine derivatives often employs domino reactions or cyclization strategies. For example, a domino approach involving vinyl azides and propargylamines can yield the pyrrolo[1,2-a]pyrazine scaffold via a tandem cyclization process . Key steps include:
- Cyclization : Optimize reaction conditions (e.g., solvent, temperature) to favor intramolecular cyclization.
- Substituent Introduction : Introduce the isopropyl and methyl groups via alkylation or reductive amination at the appropriate positions.
- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the target compound.
Q. How can structural characterization of this compound be performed to confirm its identity?
A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the tetrahydropyrrolo-pyrazine core (e.g., δ 2.5–3.5 ppm for methyl/isopropyl protons and δ 4.0–5.0 ppm for cyclic CH groups) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI). Expected molecular ion [M+H]⁺ for C₁₁H₁₈N₂: m/z 179.15 .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., absence of carbonyl stretches if fully saturated).
Q. What stability considerations are critical during storage and handling?
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Pyrrolo-pyrazine derivatives typically degrade above 200°C .
- Light Sensitivity : Store in amber vials under inert atmosphere (N₂/Ar) to prevent photooxidation of the tetrahydropyrazine ring.
- Hygroscopicity : Monitor moisture content via Karl Fischer titration; use desiccants if hygroscopic .
Advanced Research Questions
Q. How can regioselective functionalization of the tetrahydropyrrolo-pyrazine core be achieved?
Regioselectivity depends on the electronic and steric environment:
- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., methyl at position 6) to guide halogenation or nitration to specific positions .
- Transition Metal Catalysis : Palladium-catalyzed cross-coupling (Suzuki, Heck) can functionalize halogenated derivatives. For example, introduce aryl groups at position 1 via Buchwald-Hartwig amination .
- Computational Guidance : Employ density functional theory (DFT) to predict reactive sites based on frontier molecular orbitals .
Q. What strategies resolve stereochemical challenges in synthesizing enantiopure derivatives?
- Chiral Auxiliaries : Use L-proline or valine-derived auxiliaries during cyclization to induce asymmetry in the tetrahydropyrrolo-pyrazine ring .
- Chiral Chromatography : Separate enantiomers via HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
- Asymmetric Catalysis : Apply chiral ligands (e.g., BINAP) in transition metal-catalyzed reactions to control stereochemistry .
Q. How can computational methods predict the biological activity of derivatives?
- Molecular Docking : Screen derivatives against target proteins (e.g., GPCRs, kinases) using software like AutoDock Vina. Focus on interactions with the pyrrolo-pyrazine core’s nitrogen atoms .
- Quantitative Structure-Activity Relationship (QSAR) : Corrogate substituent effects (e.g., logP, polar surface area) with activity data to design optimized analogs .
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Q. How do structural analogs (e.g., diketopiperazines) inform SAR studies for this compound?
- Core Modifications : Compare bioactivity of tetrahydropyrrolo-pyrazines with diketopiperazines (e.g., cyclo(Pro-Val)) to evaluate the impact of ring saturation and substituent placement .
- Functional Group Swapping : Replace the isopropyl group with benzyl (e.g., cyclo(Phe-Pro)) to assess hydrophobic interactions in target binding .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
